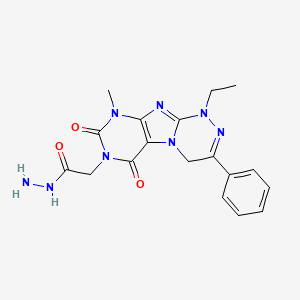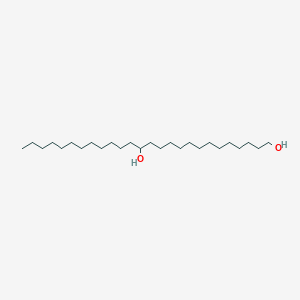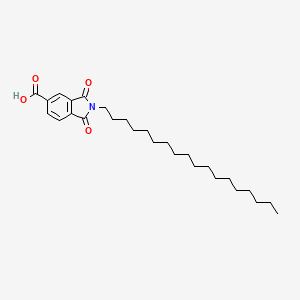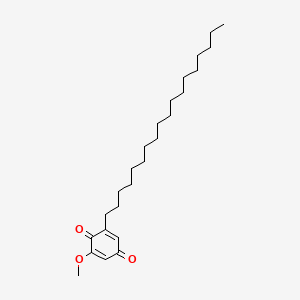![molecular formula C9H9NSe B14331818 Acetonitrile, [(4-methylphenyl)seleno]- CAS No. 111118-92-4](/img/structure/B14331818.png)
Acetonitrile, [(4-methylphenyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, [(4-methylphenyl)seleno]- is an organoselenium compound with the molecular formula C9H9NSe This compound is characterized by the presence of a seleno group attached to a 4-methylphenyl ring, which is further connected to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, [(4-methylphenyl)seleno]- typically involves the reaction of 4-methylphenylselenol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the selenol, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenol.
Industrial Production Methods
While specific industrial production methods for acetonitrile, [(4-methylphenyl)seleno]- are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, [(4-methylphenyl)seleno]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the seleno group back to the selenol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetonitrile, [(4-methylphenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in mimicking the activity of selenoenzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of acetonitrile, [(4-methylphenyl)seleno]- involves its ability to participate in redox reactions due to the presence of the seleno group. This group can undergo oxidation and reduction, allowing the compound to act as an antioxidant or a pro-oxidant depending on the conditions. The molecular targets and pathways involved include interactions with reactive oxygen species and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile, [(4-methylphenyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Acetonitrile, [(4-methylphenyl)telluro]-: Similar structure but with a tellurium atom instead of selenium.
Acetonitrile, [(4-methylphenyl)oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Acetonitrile, [(4-methylphenyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activities that are not observed with sulfur or oxygen analogs. Selenium’s ability to form stable yet reactive intermediates makes this compound particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
111118-92-4 |
|---|---|
Molekularformel |
C9H9NSe |
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
2-(4-methylphenyl)selanylacetonitrile |
InChI |
InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 |
InChI-Schlüssel |
JQNFYYMADBVPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se]CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)



![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)


![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

